molecular formula C12H14N2O3S B14898480 4-Cyano-n-((tetrahydrofuran-3-yl)methyl)benzenesulfonamide

4-Cyano-n-((tetrahydrofuran-3-yl)methyl)benzenesulfonamide

Cat. No.: B14898480
M. Wt: 266.32 g/mol
InChI Key: RTFZGCABUCUYLN-UHFFFAOYSA-N
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Description

4-Cyano-n-((tetrahydrofuran-3-yl)methyl)benzenesulfonamide is a chemical compound with a unique structure that combines a cyano group, a tetrahydrofuran ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-n-((tetrahydrofuran-3-yl)methyl)benzenesulfonamide typically involves the reaction of a benzenesulfonamide derivative with a tetrahydrofuran-based reagent under specific conditions. One common method involves the use of cyanoacetylation, where the benzenesulfonamide is treated with a cyanoacetate derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-n-((tetrahydrofuran-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the sulfonamide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Cyano-n-((tetrahydrofuran-3-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Cyano-n-((tetrahydrofuran-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The tetrahydrofuran ring provides structural stability, while the benzenesulfonamide moiety can participate in hydrogen bonding and other non-covalent interactions. These combined effects can modulate the activity of biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide

Uniqueness

4-Cyano-n-((tetrahydrofuran-3-yl)methyl)benzenesulfonamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzenesulfonamide derivatives and enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

4-cyano-N-(oxolan-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H14N2O3S/c13-7-10-1-3-12(4-2-10)18(15,16)14-8-11-5-6-17-9-11/h1-4,11,14H,5-6,8-9H2

InChI Key

RTFZGCABUCUYLN-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CNS(=O)(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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